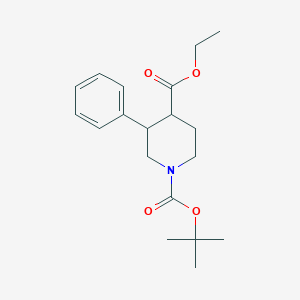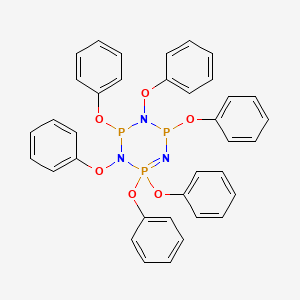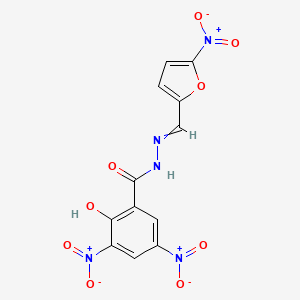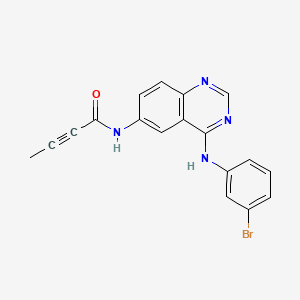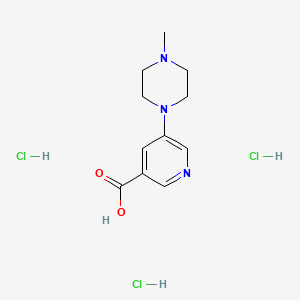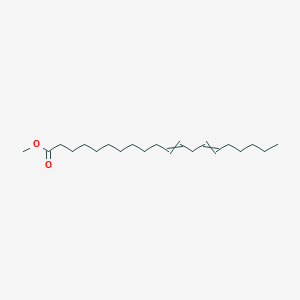
Methyl icosa-11,14-dienoate
Overview
Description
Methyl icosa-11,14-dienoate is a useful research compound. Its molecular formula is C21H38O2 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl icosa-11,14-dienoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl icosa-11,14-dienoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Methyl icosa-11,14-dienoate derivatives have shown potent antimicrobial activity against different strains and displayed anti-inflammatory and antipyretic activities, as well as hepato-protective effects in liver damage, as observed in the study of the Red Sea sponge Mycale euplectellioides (Mohamed et al., 2014).
Research on lipid hydroperoxides, including compounds similar to Methyl icosa-11,14-dienoate, revealed their ability to degrade amino acids through a Strecker-type mechanism, suggesting significant degradation of surrounding amino acids once lipid oxidation occurs (Zamora, Gallardo & Hidalgo, 2008).
Furanoid esters derived from naturally occurring unsaturated fatty esters, related to Methyl icosa-11,14-dienoate, have been synthesized, indicating the potential for chemical transformation and utilization in different applications (Jie & Lam, 1977).
The autoxidation of compounds similar to Methyl icosa-11,14-dienoate, such as furan fatty acid esters, has been studied to identify oxidation products, which is crucial for understanding the stability and reactivity of these compounds (Sehat et al., 1998).
Methyl icosa-11,14-dienoate derivatives are also explored in the synthesis of various bioactive compounds, as seen in the synthesis of metabolites of icosapentaenoic and docosahexaenoic acids, indicating their relevance in biomedical research (Flock & Skattebol, 2000).
properties
IUPAC Name |
methyl icosa-11,14-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJCFAOQCNNFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862959 | |
| Record name | Methyl icosa-11,14-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl icosa-11,14-dienoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



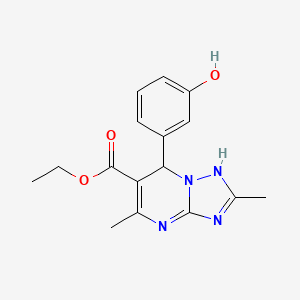
![3-[5-amino-1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]-5-fluoro-3-hydroxy-1H-indol-2-one](/img/structure/B8007998.png)
![3-[5-amino-1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]-5-bromo-3-hydroxy-1H-indol-2-one](/img/structure/B8008011.png)
![3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B8008027.png)
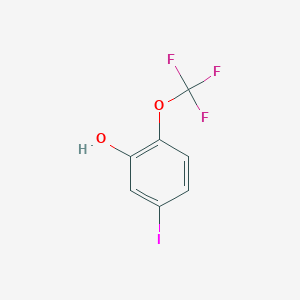
![4-Bromo-2-[(difluoromethyl)oxy]-1-(methyloxy)benzene](/img/structure/B8008047.png)
